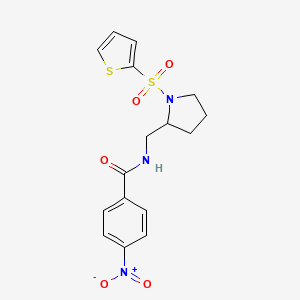

4-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

描述

属性

IUPAC Name |

4-nitro-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S2/c20-16(12-5-7-13(8-6-12)19(21)22)17-11-14-3-1-9-18(14)26(23,24)15-4-2-10-25-15/h2,4-8,10,14H,1,3,9,11H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCIWICSHBPDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:

Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Sulfonylation: The thiophene-2-ylsulfonyl group is introduced via sulfonylation reactions, often using thiophene-2-sulfonyl chloride in the presence of a base.

Coupling with Benzamide: The final step involves coupling the pyrrolidine intermediate with 4-nitrobenzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

4-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Reduction: Reduction of the nitro group yields the corresponding amine derivative.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

科学研究应用

4-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

Industry: Used in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of 4-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the thiophene-2-ylsulfonyl moiety can participate in various binding interactions, influencing the compound’s biological activity. The pyrrolidine ring provides structural rigidity and can affect the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

4-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide: Unique due to the combination of a nitro group, thiophene-2-ylsulfonyl moiety, and pyrrolidine ring.

This compound derivatives: Variations in the substituents can lead to different biological activities and chemical properties.

Uniqueness

The uniqueness of this compound lies in its structural complexity and the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity.

生物活性

4-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound notable for its unique structural features, including a nitro group, a pyrrolidine ring, and a thiophene-2-ylsulfonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antineoplastic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related pyrrole derivatives, which may provide insights into the activity of this compound. For instance, pyrrole benzamide derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that compounds with similar structures could exhibit comparable antibacterial effects.

Antineoplastic Activity

The compound's structural components suggest potential antineoplastic properties. Compounds with similar nitro and sulfonyl groups have been reported to show moderate cytotoxicity against cancer cell lines, indicating that this compound may also possess such activity .

Case Study 1: Antibacterial Evaluation

In a study evaluating various pyrrole derivatives, several compounds exhibited potent antibacterial activity against Staphylococcus aureus, with MIC values significantly lower than traditional antibiotics such as ciprofloxacin . This highlights the potential of structurally similar compounds like this compound in developing new antibacterial agents.

Case Study 2: Cytotoxicity Against Cancer Cells

Research on nitroindazole derivatives has shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives demonstrated significant cytotoxic effects at concentrations as low as 10 μg/mL against various cancer cell lines . This suggests that the unique structure of this compound may confer similar properties, warranting further investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyrrole Benzamide Derivatives | Nitro group, benzamide core | Antibacterial (MIC: 3.12 - 12.5 μg/mL) |

| Nitroindazole Derivatives | Nitro group, indazole core | Antineoplastic (cytotoxicity at 10 μg/mL) |

| 4-nitro-N-(oxolan-2-ylmethyl)-1-propan-2... | Similar functional groups | Potentially similar biological activities |

常见问题

Q. What are the established synthetic routes for 4-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the pyrrolidine-thiophene sulfonyl intermediate via sulfonation of thiophene-2-sulfonyl chloride with pyrrolidine derivatives under basic conditions (e.g., using triethylamine in dichloromethane) .

- Step 2: Coupling the intermediate with 4-nitrobenzoyl chloride via nucleophilic acyl substitution. This step often employs activating agents like HATU or DCC in anhydrous DMF .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are standard . Key challenges include controlling regioselectivity during sulfonation and minimizing nitro group reduction during purification .

Q. Which spectroscopic and analytical methods are employed to characterize this compound?

- IR Spectroscopy: Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functionalities .

- NMR (¹H/¹³C): Assigns proton environments (e.g., pyrrolidine methylene protons at δ 3.5–4.0 ppm) and carbon backbone .

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~450–460) .

- Elemental Analysis: Ensures purity (>95%) by matching calculated and observed C/H/N/S ratios .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonation step during synthesis?

Low yields in sulfonation (e.g., <50%) may arise from incomplete activation of the thiophene-2-sulfonyl chloride or steric hindrance in the pyrrolidine scaffold. Strategies include:

- Optimized Reaction Conditions: Using AlCl₃ as a Lewis acid catalyst to enhance electrophilicity of the sulfonyl group .

- Solvent Screening: Polar aprotic solvents like DMF or acetonitrile improve reagent solubility .

- Temperature Control: Conducting reactions at 0–5°C to suppress side reactions (e.g., over-sulfonation) .

Q. How to resolve discrepancies in reported antimicrobial activity across studies?

Conflicting bioactivity data (e.g., MIC values varying by >10-fold) may stem from differences in:

- Assay Conditions: Standardize broth microdilution methods (CLSI guidelines) and bacterial strains (e.g., S. aureus ATCC 25923) .

- Compound Solubility: Use DMSO stocks (<1% v/v) to avoid solvent toxicity .

- Target Validation: Perform in vitro enzyme inhibition assays (e.g., against bacterial PPTases) to confirm mechanism .

Q. What computational approaches predict the compound’s biological targets?

- Molecular Docking: Use AutoDock Vina to model interactions with bacterial enzymes (e.g., PPTases) or human kinases (e.g., BTK) based on structural homology .

- Pharmacophore Mapping: Identify critical features (e.g., nitro group for electron-withdrawing effects, sulfonyl for H-bonding) using Schrödinger Phase .

- MD Simulations: Assess binding stability (100 ns trajectories) with GROMACS to prioritize targets .

Q. What strategies mitigate crystallographic challenges for structural determination?

- Crystal Optimization: Co-crystallize with PEG 4000 or use vapor diffusion (hanging drop) to improve crystal quality .

- Data Collection: Use synchrotron radiation (λ = 0.9 Å) and cryo-cooling (100 K) to enhance resolution (<1.5 Å) .

- Refinement: SHELXL-2018 for anisotropic displacement parameters and disorder modeling .

Methodological Tables

Table 1: Key Synthetic Intermediates and Conditions

| Intermediate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophen-2-ylsulfonyl chloride | SOCl₂, thiophene-2-thiol, 0°C, 2 hr | 85 | |

| Pyrrolidine sulfonyl derivative | Pyrrolidine, Et₃N, DCM, rt, 12 hr | 72 | |

| Final benzamide coupling | 4-Nitrobenzoyl chloride, DMF, HATU, 4Å MS | 65 |

Table 2: Comparative Bioactivity Data

| Study | MIC (μg/mL) S. aureus | Assay Type | Solvent | Reference |

|---|---|---|---|---|

| A | 8.5 | Broth | DMSO | |

| B | 32.0 | Agar | EtOH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。